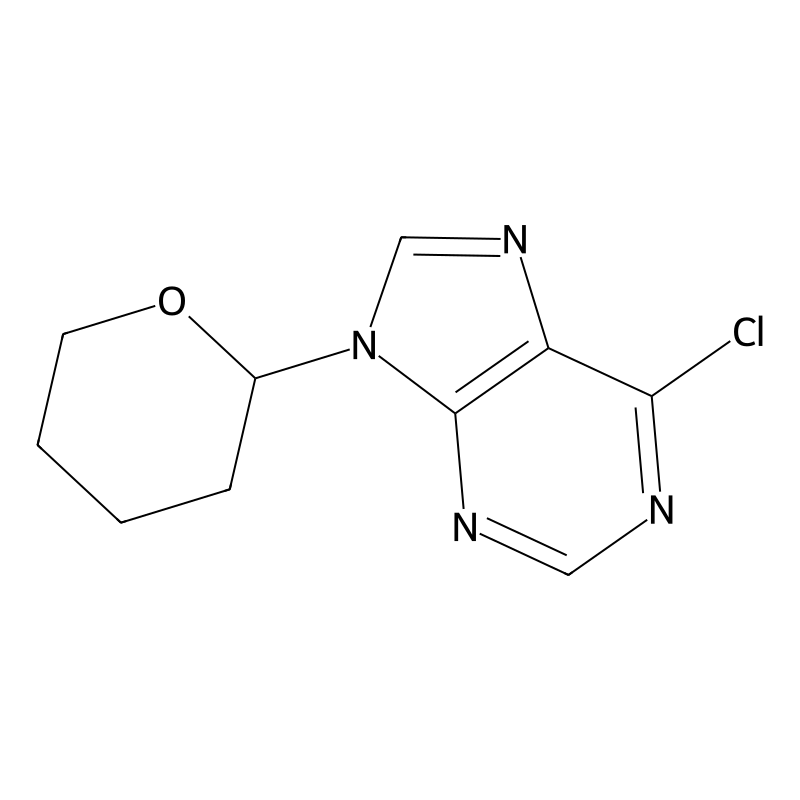

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (also known as 6-Chloro-9-(tetrahydropyran-2-yl)purine) is a heterocyclic compound synthesized through various methods, including nucleophilic substitution and multicomponent reactions. Studies have explored its synthesis and characterization using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Biological Activities:

Research suggests that 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine might possess various biological activities. Studies have investigated its potential as:

- Antimicrobial agent: Some studies have reported its antibacterial and antifungal properties, suggesting potential applications in developing new therapeutic agents [, ]. However, further research is needed to confirm its efficacy and safety in clinical settings.

Important Note:

It is crucial to remember that the research on 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is still in its early stages, and more in-depth studies are required to fully understand its potential benefits, limitations, and potential risks.

Additional Information:

- CAS number: 7306-68-5

- Molecular formula: C10H11ClN4O

- Molecular weight: 238.68 g/mol

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a nucleoside analog characterized by a chloro substituent at the 6-position and a tetrahydro-2H-pyran-2-yl group at the 9-position of the purine ring. Its molecular formula is C10H11ClN4O, with a molecular weight of approximately 238.67 g/mol . This compound has garnered attention for its role in inhibiting nucleic acid synthesis, making it a candidate for cancer treatment and other therapeutic applications.

The chemical reactivity of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine primarily involves substitution reactions due to the presence of the chloro group. The compound can undergo various transformations, including:

- Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, facilitating the synthesis of more complex derivatives.

- Regiospecific lithiation: This process allows for targeted functionalization at specific positions on the purine ring, enhancing its synthetic utility .

This compound exhibits notable biological activity, particularly in oncology. Its mechanisms include:

- Inhibition of nucleic acid synthesis: By mimicking natural nucleosides, it can interfere with DNA and RNA replication processes.

- Potential anti-cancer properties: Research indicates that it may inhibit tumor growth by disrupting cellular proliferation pathways .

The synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves several key steps:

- Starting Material: The synthesis often begins with a purine derivative like 6-chloropurine.

- Protection of Hydroxyl Group: The hydroxyl group on the purine is protected using a tetrahydro-2H-pyran-2-yl group.

- Substitution Reaction: A substitution reaction introduces the chloro group at the 6-position .

Industrial Production Methods: In industrial settings, these synthetic routes are optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to enhance efficiency .

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has various applications:

- Medicinal Chemistry: It serves as a building block for developing new therapeutic agents.

- Pharmaceutical Development: Its potential to inhibit nucleic acid synthesis makes it valuable in cancer treatment research.

- Analytical Chemistry: Used as a reference standard in various analytical techniques .

Studies have shown that this compound interacts with various biological macromolecules. Its ability to mimic natural nucleosides allows it to bind to DNA and RNA, potentially altering their functions. Additionally, it may act as an inhibitor for certain cytochrome P450 enzymes, such as CYP1A2, which are crucial for drug metabolism .

Several compounds share structural similarities with 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloropurine | Chloro group at 6-position | Lacks tetrahydro-pyran substituent |

| 9-Methyladenine | Methyl group at 9-position | Does not contain chlorine or tetrahydro-pyran |

| 2-Aminopurine | Amino group at 2-position | Different functional groups affecting reactivity |

| Acyclovir | Purine analog with an acyclic sugar moiety | Primarily used as an antiviral agent |

Uniqueness of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: The combination of the chloro substituent and the tetrahydro-pyran ring provides distinct chemical properties and biological activities that are not present in the other compounds listed above.

This comprehensive overview illustrates the significance of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in medicinal chemistry and its potential as a therapeutic agent. Its unique structural features and biological activities make it a valuable compound for further research and application in drug development.

Purity

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant